molecular formula C17H19FN2O3S B11004465 N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-isoleucine

N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-isoleucine

Cat. No.: B11004465
M. Wt: 350.4 g/mol
InChI Key: MRJPMPJLRLBFNM-RNCFNFMXSA-N
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Description

(2S,3R)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methylpentanoic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Coupling Reactions: The thiazole and fluorophenyl intermediates are coupled using peptide coupling reagents to form the desired amide bond.

    Final Functionalization: The methylpentanoic acid moiety is introduced in the final steps, often through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.

    Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID would depend on its specific biological target. Potential mechanisms could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Gene Expression: Affecting transcription factors or epigenetic markers.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID
  • (2S,3R)-2-({[2-(2-BROMOPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID

Uniqueness

The presence of the fluorophenyl group in (2S,3R)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID may confer unique properties, such as increased metabolic stability or altered biological activity, compared to its chloro- or bromo- analogs.

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

(2S,3R)-2-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C17H19FN2O3S/c1-4-9(2)13(17(22)23)20-15(21)14-10(3)19-16(24-14)11-7-5-6-8-12(11)18/h5-9,13H,4H2,1-3H3,(H,20,21)(H,22,23)/t9-,13+/m1/s1

InChI Key

MRJPMPJLRLBFNM-RNCFNFMXSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C1=C(N=C(S1)C2=CC=CC=C2F)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=C(N=C(S1)C2=CC=CC=C2F)C

Origin of Product

United States

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